

Dichlorvos: A Technical Whitepaper on its WHO Hazard Classification

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorvos (DDVP), an organophosphate insecticide, is classified as a Class IB "Highly Hazardous" chemical by the World Health Organization (WHO). This classification is primarily predicated on its high acute toxicity, mediated through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the toxicological data and experimental methodologies that form the basis of the WHO's classification. It includes a comprehensive summary of quantitative toxicity data, detailed experimental protocols for key studies, and visualizations of the primary signaling pathway and experimental workflows. The International Agency for Research on Cancer (IARC) has classified **Dichlorvos** in Group 2B as "possibly carcinogenic to humans," a conclusion drawn from animal studies. This whitepaper aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the hazardous properties of **Dichlorvos**.

WHO Hazard Classification

The WHO classifies pesticides by hazard based on their acute risk to human health, primarily considering the acute oral and dermal toxicity in rats. **Dichlorvos** is placed in Class IB, signifying a "Highly Hazardous" substance.[1][2] This classification is determined by its low median lethal dose (LD50), which indicates that a small amount of the chemical can be fatal.



Basis for Classification

The WHO's classification system categorizes pesticides based on their acute oral and dermal LD50 values in rats.[3] Class IB includes technical grade active ingredients with an oral LD50 for rats between 5 and 50 mg/kg body weight for liquids, or a dermal LD50 for rats between 40 and 200 mg/kg body weight for liquids.[3] **Dichlorvos**, with its oral LD50 in rats reported to be in the range of 25-80 mg/kg, falls within this highly hazardous category.[4][5]

Toxicological Data

The hazardous nature of **Dichlorvos** is substantiated by a large body of toxicological evidence from acute, sub-chronic, and chronic studies across various animal models.

Acute Toxicity

The acute toxicity of **Dichlorvos** is high, with lethality observed at low doses across different species and routes of exposure. The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, leading to a cholinergic crisis.[1]

Table 1: Acute Toxicity of Dichlorvos

Species	Route of Exposure	LD50 / LC50	Reference(s)
Rat	Oral	25 - 80 mg/kg	[4][5]
Mouse	Oral	61 - 275 mg/kg	[4][5]
Rabbit	Oral	11 - 12.5 mg/kg	[5]
Pig	Oral	157 mg/kg	[4][5]
Rat	Dermal	70.4 - 250 mg/kg	[5]
Rabbit	Dermal	107 mg/kg	[5]
Rat	Inhalation (4-hour)	> 0.2 mg/L	[5]

Chronic Toxicity and Carcinogenicity







Long-term exposure to **Dichlorvos** has been investigated in several studies, with the most significant findings related to its carcinogenic potential in animal models. The U.S. National Toxicology Program (NTP) conducted comprehensive carcinogenesis bioassays in rats and mice.

Table 2: Chronic Toxicity and Carcinogenicity of **Dichlorvos**



Species	Study Duration	Route of Exposure	NOAEL (Non- cancer effects)	Carcinogeni c Findings	Reference(s
Rat (F344/N)	2 years	Gavage (in corn oil)	-	Increased incidence of mononuclear cell leukemia (males), pancreatic acinar adenomas (males), and mammary gland fibroadenoma s (females).	[6][7]
Mouse (B6C3F1)	2 years	Gavage (in corn oil)	-	Increased incidence of forestomach squamous cell papillomas (males and females).	[2][6]
Rat	2 years	Inhalation	0.5 mg/m³	No evidence of carcinogenicit y.	[8]
Dog	2 years	Dietary	1.6 mg/kg/day	No evidence of carcinogenicit y.	[5]



Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **Dichlorvos**-induced neurotoxicity is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve impulse.

Signaling Pathway

Dichlorvos, being an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond that inactivates the enzyme. The inactivation of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation of muscarinic and nicotinic receptors leads to a range of symptoms, from hypersecretion and muscle fasciculations to seizures, respiratory arrest, and death.[1]

Dichlorvos inhibits acetylcholinesterase, leading to acetylcholine accumulation and neurotoxicity.

Experimental ProtocolsNTP Carcinogenesis Bioassay in Rodents

The U.S. National Toxicology Program (NTP) conducted two-year gavage studies to evaluate the carcinogenic potential of **Dichlorvos** in F344/N rats and B6C3F1 mice.[6]

- Test Substance: Dichlorvos (99% pure) in corn oil.
- Animal Models: Male and female F344/N rats and B6C3F1 mice, 50 animals per group.
- Administration: Dichlorvos was administered by gavage five days a week for 103 weeks.
- Dosage:
 - Rats (Male and Female): 0 (vehicle control), 4, or 8 mg/kg body weight/day.
 - Mice (Male): 0 (vehicle control), 10, or 20 mg/kg body weight/day.
 - Mice (Female): 0 (vehicle control), 20, or 40 mg/kg body weight/day.

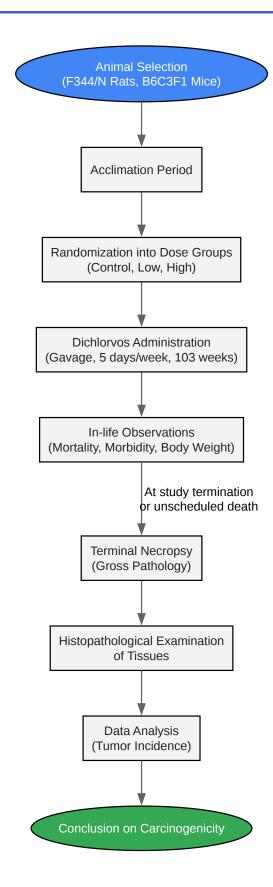






Observations: Animals were observed twice daily for mortality and morbidity. Body weights
were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a
complete necropsy was performed on all animals, and tissues were examined
microscopically.





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Workflow of the NTP carcinogenesis bioassay for **Dichlorvos**.



Neurotoxicity Assessment: Functional Observational Battery (FOB)

The Functional Observational Battery (FOB) is a standardized set of tests used to screen for neurobehavioral toxicity in rodents.[9][10][11]

- Objective: To detect and characterize behavioral and neurological abnormalities following chemical exposure.
- Animal Model: Typically rats.
- Procedure:
 - Home Cage Observations: Posture, activity level, and any abnormal behaviors are recorded.
 - Open Field Observations: The animal is placed in a standard arena, and observations are made on its posture, gait, arousal level, and the presence of any tremors, convulsions, or bizarre behaviors.
 - Sensorimotor and Autonomic Tests: A series of manipulative tests are conducted to assess sensory function (e.g., approach and touch responses), motor function (e.g., grip strength, landing foot splay), and autonomic function (e.g., pupillary response, salivation).
- Data Collection: Observations are scored using a standardized rating scale.

Biochemical Assay: Acetylcholinesterase Activity Measurement

The activity of AChE is a key biomarker for exposure to organophosphate insecticides like **Dichlorvos**. The Ellman method is a widely used colorimetric assay for this purpose.[12]

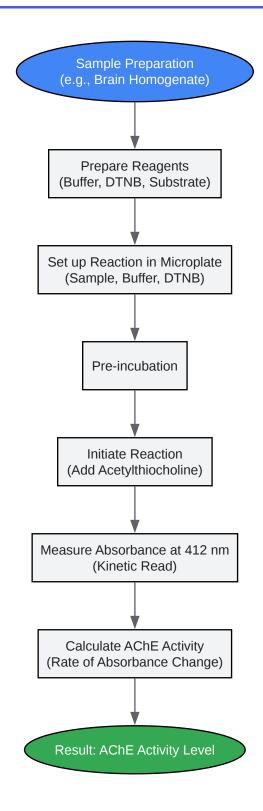
 Principle: The assay measures the rate of production of thiocholine, which is generated when acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.



- Reagents:
 - Phosphate buffer (pH 8.0)
 - Acetylthiocholine iodide (substrate)
 - DTNB (Ellman's reagent)
 - Sample containing AChE (e.g., red blood cell lysate, brain homogenate)
- Procedure:
 - Prepare a reaction mixture containing the phosphate buffer and DTNB.
 - Add the sample containing AChE and pre-incubate.
 - Initiate the reaction by adding the acetylthiocholine substrate.
 - Measure the change in absorbance at 412 nm over time using a spectrophotometer.
- Calculation: The rate of change in absorbance is directly proportional to the AChE activity in the sample.

An alternative, more sensitive method is the Amplex® Red Acetylcholine/Acetylcholinesterase Assay, which is a fluorescence-based assay.[9]





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Workflow for the Ellman assay to measure acetylcholinesterase activity.

Conclusion



The classification of **Dichlorvos** as a "Highly Hazardous" chemical by the WHO is well-supported by extensive toxicological data. Its high acute toxicity, primarily driven by the potent and irreversible inhibition of acetylcholinesterase, poses a significant risk to human health upon acute exposure. Furthermore, long-term studies in animal models have raised concerns about its carcinogenic potential, leading to its classification as "possibly carcinogenic to humans" by IARC. The detailed experimental protocols and quantitative data presented in this whitepaper provide a robust foundation for researchers, scientists, and drug development professionals to understand the hazardous profile of **Dichlorvos** and to inform risk assessment and safety measures in their respective fields.

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